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Compound of Interest

Compound Name: Isoamyl lactate

Cat. No.: B106790

Introduction

Isoamyl lactate (3-methylbutyl 2-hydroxypropanoate) is a carboxylic ester with the chemical
formula C8H1603. It is recognized for its mild, sweet, and fruity aroma, finding applications in
the flavor and fragrance industries. For researchers, scientists, and professionals in drug
development, a thorough understanding of its spectroscopic characteristics is crucial for
identification, purity assessment, and quality control. This technical guide provides an in-depth
overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data for isoamyl lactate, complete with experimental protocols and visual
representations of analytical workflows and fragmentation pathways.

Spectroscopic Data

The structural elucidation of isoamyl lactate is achieved through the combined application of
various spectroscopic techniques. The following sections present the key data obtained from
1H NMR, 13C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

IH NMR Spectroscopic Data
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Proton NMR (*H NMR) spectroscopy identifies the different types of protons and their
neighboring environments within the isoamyl lactate molecule. The chemical shifts (d) are
reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane
(TMS).

Proton Assignment Chemical Shift (ppm)  Multiplicity Integration
-CH(OH)- ~4.1-4.3 Quartet 1H
-O-CHz- ~4.1-4.3 Triplet 2H
-CH(CH3)2 ~1.7-1.9 Multiplet 1H
-CH2-CH(CHs)2 ~1.5-1.7 Multiplet 2H
-CH(OH)CHs ~1.4 Doublet 3H
-CH(CHs)2 ~0.9 Doublet 6H

13C NMR Spectroscopic Data

Carbon-13 NMR (33C NMR) spectroscopy provides information on the different carbon
environments in the molecule.

Carbon Assignment Chemical Shift (ppm)
C=0 ~175

-CH(OH)- ~67

-O-CH- ~64

-CH2-CH(CHs3): ~37

-CH(CHs): ~25

-CH(CHs)2 ~22

-CH(OH)CHs ~20

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Wavenumber (cm~?) Vibrational Mode Functional Group
~3450 (broad) O-H stretch Alcohol

~2960, ~2870 C-H stretch Alkane

~1735 (strong) C=0 stretch Ester

~1240, ~1130, ~1090 C-O stretch Ester, Alcohol

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule, aiding in its identification and structural elucidation. The data presented
here is for electron ionization (EI) mass spectrometry.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment lon
43 100 [C3H7]*

45 ~65 [COOH]* or [C2Hs0]*
71 ~25 [CsHa1]*

55 ~20 [CaH7]*

29 ~12 [C2Hs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation:

o A sample of isoamyl lactate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,
chloroform-d, CDCIs) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR
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tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added for
chemical shift calibration (0 ppm).

IH NMR Acquisition:
e The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
» A standard one-pulse H NMR experiment is performed.

o Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation
delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an
adequate signal-to-noise ratio.

13C NMR Acquisition:

o A proton-decoupled 13C NMR experiment is performed to simplify the spectrum to single lines
for each unique carbon atom.

o A wider spectral width (e.g., 0-200 ppm) is used.

e Due to the low natural abundance of 13C, a larger number of scans (often several hundred to
thousands) and a longer relaxation delay may be required to obtain a good quality spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,
isopropanol) and allowed to dry completely.

o A background spectrum of the clean, empty ATR crystal is collected.

o Asmall drop of neat isoamyl lactate is placed directly onto the ATR crystal, ensuring
complete coverage of the sampling area.

Data Acquisition:
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e The sample spectrum is acquired over a typical mid-IR range of 4000-400 cm~1.
e Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Adilute solution of isoamyl lactate is prepared in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 10-100 pg/mL.

GC-MS System Parameters:
e Gas Chromatograph (GC):

o Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.qg.,
50:1) to prevent column overloading. Injector temperature is set to around 250 °C.

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is
commonly used.

o Oven Temperature Program: An initial temperature of ~50 °C is held for 1-2 minutes, then
ramped at a rate of 10-20 °C/min to a final temperature of ~250-280 °C, which is held for
several minutes.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
e Mass Spectrometer (MS):

o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.

o

Mass Analyzer: Quadrupole or ion trap mass analyzer.

[e]

Scan Range: A mass-to-charge ratio (m/z) range of approximately 35-400 amu is scanned.

o

Transfer Line Temperature: The transfer line connecting the GC to the MS is maintained at
a high temperature (e.g., 280 °C) to prevent sample condensation.
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Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and

logical workflows.
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Caption: Workflow for the spectroscopic analysis of isoamyl lactate.
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Caption: Proposed mass spectrometry fragmentation of isoamyl lactate.

 To cite this document: BenchChem. [Spectroscopic Profile of Isoamyl Lactate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106790#isoamyl-lactate-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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